1-(4-Chlorophenyl)-3-[imino(nitroamino)methyl]-thiourea
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Overview
Description
1-(4-Chlorophenyl)-3-[imino(nitroamino)methyl]-thiourea is a chemical compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a thiourea backbone with a 4-chlorophenyl group and an imino(nitroamino)methyl substituent, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-[imino(nitroamino)methyl]-thiourea typically involves the reaction of 4-chloroaniline with thiourea in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate heating (around 60-80°C)
Solvent: Common solvents like ethanol or methanol
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions to ensure high yield and purity. The process may include steps like:
Purification: Crystallization or recrystallization to obtain pure product
Drying: Removal of solvent and moisture to achieve the desired compound
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-[imino(nitroamino)methyl]-thiourea undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones
Reduction: Reduction reactions may lead to the formation of amines or other reduced derivatives
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, amines, thiols
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amines, reduced thiourea derivatives
Substitution Products: Substituted chlorophenyl derivatives
Scientific Research Applications
1-(4-Chlorophenyl)-3-[imino(nitroamino)methyl]-thiourea has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Explored for its potential use in drug development due to its unique structural features
Industry: Utilized in the synthesis of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-[imino(nitroamino)methyl]-thiourea involves its interaction with molecular targets such as enzymes or receptors. The compound’s thiourea group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The chlorophenyl group may enhance its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-3-[imino(methyl)]-thiourea
- 1-(4-Chlorophenyl)-3-[imino(ethyl)]-thiourea
- 1-(4-Chlorophenyl)-3-[imino(phenyl)]-thiourea
Uniqueness
1-(4-Chlorophenyl)-3-[imino(nitroamino)methyl]-thiourea stands out due to its imino(nitroamino)methyl substituent, which imparts unique electronic and steric properties. This makes it more reactive and versatile in various chemical reactions compared to its analogs.
Biological Activity
The compound 1-(4-Chlorophenyl)-3-[imino(nitroamino)methyl]-thiourea is a thiourea derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview of its potential therapeutic applications, mechanisms of action, and safety profiles.
Chemical Structure and Properties
This compound belongs to the class of thioureas, characterized by the presence of a thiocarbonyl group (C=S) and an amino group. The presence of the 4-chlorophenyl and nitroamino substituents suggests potential for significant biological interactions.
Molecular Formula
- Molecular Formula : C₇H₈ClN₃O₂S
- Molecular Weight : 219.68 g/mol
Anticancer Activity
Numerous studies have reported on the anticancer properties of thiourea derivatives, including the compound . Research indicates that thioureas can induce apoptosis in various cancer cell lines, including breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cells.
Table 1: Anticancer Activity of Thiourea Derivatives
Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 | Not specified | Induction of apoptosis |
4e | MCF-7 | 5.36 | Apoptosis induction through mitochondrial pathway |
4i | MCF-7 | 2.32 | Targeting sarcoma cells via selective binding |
The compound's effectiveness was evaluated against various cancer cell lines, revealing promising cytotoxic effects attributed to its ability to induce apoptotic pathways .
Antiviral Activity
Thiourea derivatives have also been studied for their antiviral properties. In particular, they have shown activity against viruses such as Murine norovirus and Chikungunya. However, specific data on the antiviral efficacy of This compound remains limited.
Table 2: Antiviral Activity of Thiourea Derivatives
Compound | Virus Type | EC50 (µM) | Observations |
---|---|---|---|
Various Thioureas | Murine Norovirus | >0.3 | Limited activity at subtoxic concentrations |
Various Thioureas | Chikungunya Virus | Not specified | Potential antiviral properties observed |
Anti-inflammatory Activity
Thioureas have been noted for their anti-inflammatory effects as well. Studies indicate that certain derivatives can modulate inflammatory responses in vivo, demonstrating reduced pain and inflammation without significant ulcerogenic effects .
Table 3: Anti-inflammatory Effects
Compound | Model System | Dose (mg/kg) | Results |
---|---|---|---|
1-(2-chlorobenzoyl)-3-(2,3-dichlorophenyl) thiourea | Rat model for nociception | 15-45 | Significant reduction in inflammation |
The mechanisms underlying the biological activities of thioureas often involve:
- Apoptosis Induction : Many studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
- Antiviral Mechanisms : Potential interference with viral replication processes has been hypothesized but requires further elucidation.
- Anti-inflammatory Pathways : Modulation of cytokine release and inhibition of inflammatory mediators are common mechanisms observed in anti-inflammatory studies.
Safety Profile and Toxicity
While thioureas exhibit promising biological activity, safety concerns must be addressed. The compound This compound has been classified with significant toxicity potential, indicating risks associated with oral ingestion or dermal contact .
Table 4: Toxicity Profile
Endpoint | Result |
---|---|
Acute Toxicity | Fatal if swallowed |
Dermal Toxicity | Fatal on contact |
Properties
IUPAC Name |
(1E)-1-[amino(nitramido)methylidene]-3-(4-chlorophenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN5O2S/c9-5-1-3-6(4-2-5)11-8(17)12-7(10)13-14(15)16/h1-4H,(H4,10,11,12,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNQRJOCGKIULI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)N=C(N)N[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=S)/N=C(\N)/N[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.